molecular formula C10H17NO2 B1331122 1-(Azepan-1-yl)butane-1,3-dione CAS No. 78553-62-5

1-(Azepan-1-yl)butane-1,3-dione

Cat. No.: B1331122
CAS No.: 78553-62-5
M. Wt: 183.25 g/mol
InChI Key: FVCYDMFGFDHYDW-UHFFFAOYSA-N
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Scientific Research Applications

1-(Azepan-1-yl)butane-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its role as a GABA antagonist.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

According to the safety data sheet, 1-(Azepan-1-yl)butane-1,3-dione should not be released into the environment . In case of contact, it is advised to wash the area with copious amounts of water and seek medical attention if necessary . It should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)butane-1,3-dione can be synthesized through various synthetic routes. One common method involves the reaction of azepane with butane-1,3-dione under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)butane-1,3-dione involves its interaction with GABA receptors. As a GABA antagonist, it binds to these receptors and inhibits their activity, leading to various physiological effects. The molecular targets include GABA receptors, and the pathways involved are related to neurotransmission and signal transduction.

Comparison with Similar Compounds

  • 1-(Piperidin-1-yl)butane-1,3-dione
  • 1-(Morpholin-1-yl)butane-1,3-dione
  • 1-(Pyrrolidin-1-yl)butane-1,3-dione

Comparison: 1-(Azepan-1-yl)butane-1,3-dione is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to similar compounds. For instance, the azepane ring provides a different steric and electronic environment, influencing the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

1-(azepan-1-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-9(12)8-10(13)11-6-4-2-3-5-7-11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCYDMFGFDHYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90999838
Record name 1-(Azepan-1-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90999838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78553-62-5
Record name 1-(Hexahydro-1H-azepin-1-yl)-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78553-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC74486
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Azepan-1-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90999838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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